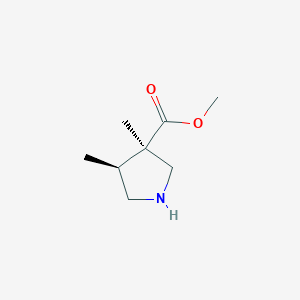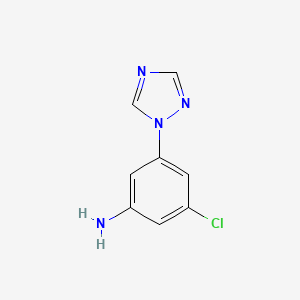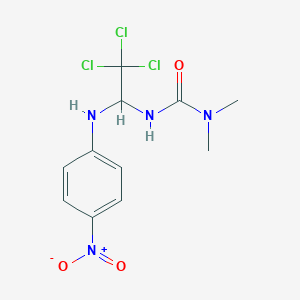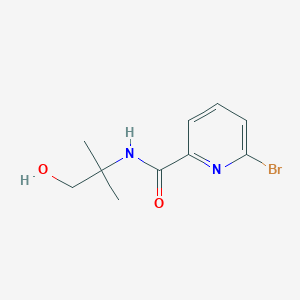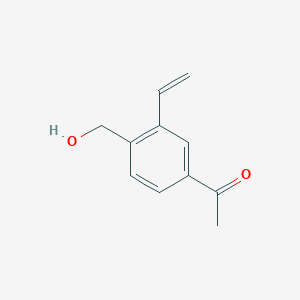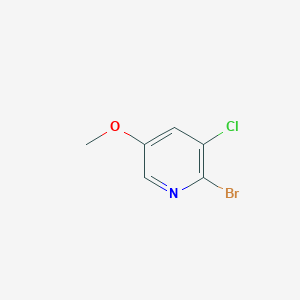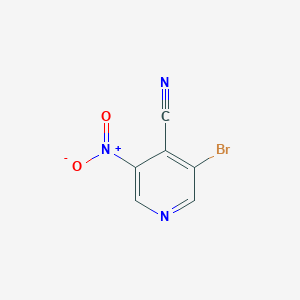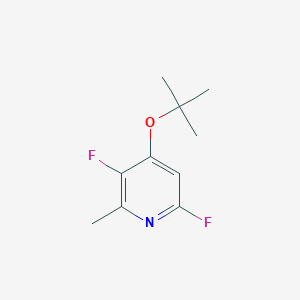
4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butoxy group at the 4-position, two fluorine atoms at the 3 and 6 positions, and a methyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine typically involves the introduction of the tert-butoxy group, fluorine atoms, and the methyl group onto the pyridine ring. One common method involves the use of tert-butyl alcohol and appropriate fluorinating agents under controlled conditions. The reaction may proceed through a series of steps including halogenation, alkylation, and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the direct introduction of the tert-butoxycarbonyl group into the pyridine ring, resulting in higher yields and reduced process mass intensity .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite for radical generation, potassium tert-butoxide for elimination reactions, and various fluorinating agents for introducing fluorine atoms .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted pyridine derivatives.
Scientific Research Applications
4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo deprotection under acidic conditions, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl group and are used in peptide synthesis.
Hexa(tert-butoxy)ditungsten(III): A coordination complex featuring tert-butoxy groups, used in organometallic chemistry.
Uniqueness
4-(Tert-butoxy)-3,6-difluoro-2-methylpyridine is unique due to the combination of its tert-butoxy, fluorine, and methyl substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
3,6-difluoro-2-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C10H13F2NO/c1-6-9(12)7(5-8(11)13-6)14-10(2,3)4/h5H,1-4H3 |
InChI Key |
PNCSQGGYASYHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)F)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-1-methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11718653.png)
![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B11718656.png)
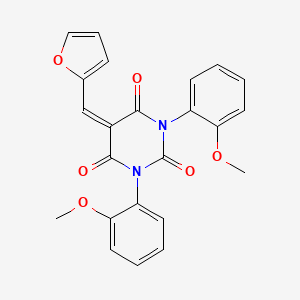
![7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B11718665.png)

